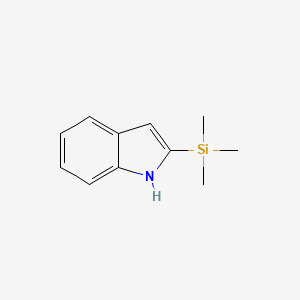

Trimethylsilyl indole

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H15NSi |

|---|---|

Molecular Weight |

189.33 g/mol |

IUPAC Name |

1H-indol-2-yl(trimethyl)silane |

InChI |

InChI=1S/C11H15NSi/c1-13(2,3)11-8-9-6-4-5-7-10(9)12-11/h4-8,12H,1-3H3 |

InChI Key |

ISPRGDKNJYQULU-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C1=CC2=CC=CC=C2N1 |

Origin of Product |

United States |

Synthetic Methodologies for Trimethylsilyl Indole Derivatives

Transition Metal-Catalyzed Synthetic Routes

Transition metals, particularly palladium and copper, play a crucial role in catalyzing the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of the indole (B1671886) scaffold with a trimethylsilyl (B98337) group at various positions. These methods offer significant advantages in terms of efficiency, functional group tolerance, and control over regioselectivity.

Palladium-Catalyzed Approaches

Palladium catalysis stands at the forefront of synthetic strategies for trimethylsilyl indoles, offering a diverse array of methodologies including the celebrated Larock indole synthesis, various cross-coupling reactions, annulation processes, and carbonylative cyclizations.

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation of an ortho-iodoaniline with a disubstituted alkyne to produce 2,3-disubstituted indoles. semanticscholar.org This reaction has been effectively adapted for the synthesis of 2-trimethylsilyl indoles by utilizing alkynes bearing a trimethylsilyl group. A key feature of the Larock heteroannulation is its high regioselectivity, generally placing the bulkier substituent of the alkyne at the C2 position of the indole ring. semanticscholar.org Consequently, the use of a trimethylsilyl-substituted alkyne directs the formation of the 2-trimethylsilyl indole derivative.

A typical procedure involves the reaction of an ortho-iodoaniline with an alkyne such as 1-(trimethylsilyl)propyne in the presence of a palladium catalyst, like palladium(II) acetate (B1210297) (Pd(OAc)₂), a base (e.g., potassium carbonate), and a chloride source like lithium chloride (LiCl) or tetra-n-butylammonium chloride (n-Bu₄NCl). researchgate.net The reaction mechanism is believed to involve the oxidative addition of the ortho-iodoaniline to a Pd(0) species, followed by alkyne insertion into the aryl-palladium bond, subsequent intramolecular aminopalladation, and finally, reductive elimination to yield the indole and regenerate the Pd(0) catalyst. researchgate.net

Adaptations of the Larock synthesis have been developed to enhance its versatility. For instance, the use of a masked silanol (B1196071) equivalent, such as an alkynyldimethylsilyl tert-butyl ether, allows for a smooth heteroannulation process. acs.orgrsc.org Following the cyclization, the silyl (B83357) ether can be hydrolyzed to the corresponding indole-2-silanol, which can then be utilized in subsequent silicon-based cross-coupling reactions. acs.orgrsc.org This sequential approach provides a convergent route to complex, multi-substituted indoles. acs.orgrsc.org

Table 1: Representative Examples of Larock Indole Synthesis for 2-Trimethylsilyl Indoles

| ortho-Iodoaniline Derivative | Alkyne | Catalyst System | Product | Yield (%) |

| 2-Iodoaniline (B362364) | 1-(Trimethylsilyl)propyne | Pd(OAc)₂, n-Bu₄NCl, K₂CO₃ | 3-Methyl-2-(trimethylsilyl)indole | ~75% |

| 2-Iodo-4-methylaniline | 1-(Trimethylsilyl)propyne | Pd(OAc)₂, LiCl, K₂CO₃ | 3,5-Dimethyl-2-(trimethylsilyl)indole | High |

| N-Acetyl-2-iodoaniline | 1-(Trimethylsilyl)propyne | Pd(OAc)₂, LiCl, K₂CO₃ | 1-Acetyl-3-methyl-2-(trimethylsilyl)indole | High |

Data compiled from representative literature procedures.

Palladium-catalyzed cross-coupling reactions provide a powerful avenue for the direct introduction of a trimethylsilyl group onto a pre-formed indole scaffold or for the construction of the indole ring itself. One notable strategy involves the palladium-catalyzed C-H silylation of indoles. For instance, the direct silylation of free (N-H)-indoles can be achieved using hexamethyldisilane (B74624) (TMS-TMS) as the silylating agent in the presence of a palladium catalyst. acs.org A palladium/norbornene (NBE) catalytic system has been reported to effect the regioselective C-H silylation of free NH-indoles, yielding a variety of silicon-containing indoles. acs.org

Another elegant approach is the palladium-catalyzed intramolecular C-H silylation of 1-(2-iodophenyl)-1H-indoles. acs.org This method utilizes hexamethyldisilane as the trimethylsilyl source and a palladium catalyst to furnish 2-(trimethylsilyl)-1-(2-(trimethylsilyl)phenyl)-1H-indoles. acs.org The reaction proceeds through the formation of a palladacycle intermediate followed by C-H activation and silylation. acs.org The electronic nature of the substituents on the indole ring can influence the outcome, with electron-donating groups favoring disilylation and strong electron-withdrawing groups promoting monosilylation. acs.org

Furthermore, Sonogashira cross-coupling reactions can be employed in a tandem fashion to construct the indole ring system, which can incorporate a trimethylsilyl group. digitellinc.comthieme-connect.com This typically involves the coupling of a 2-haloaniline with a terminal alkyne, which can be (trimethylsilyl)acetylene, followed by an intramolecular cyclization to form the indole ring. acs.org While the trimethylsilyl group is often removed in situ in many tandem Sonogashira-cyclization reactions to yield 2-substituted indoles, careful control of reaction conditions can potentially allow for the isolation of the trimethylsilyl-substituted indole.

Table 2: Palladium-Catalyzed Cross-Coupling for Trimethylsilyl Indoles

| Indole Substrate | Silylating Agent / Coupling Partner | Catalyst System | Product Type |

| Free (N-H)-Indoles | Hexamethyldisilane | Pd(OAc)₂, Norbornene, Cu(OAc)₂ | C-H Silylated Indoles |

| 1-(2-Iodophenyl)-1H-indoles | Hexamethyldisilane | Pd(OAc)₂, PivOK | Intramolecularly Silylated Indoles |

| 2-Haloanilines | (Trimethylsilyl)acetylene | Palladium Nanoparticles on Graphene | 2-(Trimethylsilyl)indole (potential intermediate) |

This table summarizes different approaches and is not an exhaustive list of specific reactions and yields.

Palladium-catalyzed annulation reactions are a cornerstone for the synthesis of heterocyclic compounds, including trimethylsilyl indoles. The aforementioned Larock indole synthesis is a prime example of such a process. researchgate.net These reactions involve the formation of multiple new bonds in a single synthetic operation, leading to the construction of the indole ring system.

In the context of trimethylsilyl indoles, these annulation processes typically involve the reaction of a substituted aniline (B41778) with an alkyne bearing a trimethylsilyl group. The palladium catalyst orchestrates a cascade of events, including C-N and C-C bond formation, to assemble the indole scaffold. The regiochemical outcome is often controlled by the steric and electronic properties of the substituents on both the aniline and the alkyne.

For example, the palladium-catalyzed annulation of ortho-iodoanilines with internal alkynes like 1-(trimethylsilyl)propyne is a highly efficient method for preparing 2,3-disubstituted indoles where the C2 position is occupied by the trimethylsilyl group. researchgate.net This process has been shown to be versatile, tolerating a range of functional groups on the aniline starting material. researchgate.net

Palladium-catalyzed carbonylative cyclization represents a sophisticated strategy for indole synthesis, where carbon monoxide (CO) is incorporated into the molecule during the cyclization process. While direct examples of carbonylative cyclizations that specifically install a trimethylsilyl group onto the indole ring in a single step are less common, related methodologies provide a conceptual framework.

For instance, palladium-catalyzed carbonylative synthesis of N-acyl indoles from 2-alkynylanilines and aryl iodides has been developed. In this type of reaction, a palladium catalyst promotes the cyclization of the 2-alkynylaniline with the incorporation of carbon monoxide and an aryl group. While this specific example leads to N-acyl indoles, the use of a trimethylsilyl-substituted alkyne or a silyl-functionalized coupling partner in a similar carbonylative cascade could potentially lead to trimethylsilyl-substituted indole derivatives.

A plausible, though not explicitly demonstrated, strategy could involve a palladium-catalyzed carbonylative annulation where a trimethylsilyl-substituted alkyne reacts with a suitable aniline derivative and carbon monoxide. The reaction would proceed through a series of steps involving oxidative addition, CO insertion, alkyne insertion, and reductive elimination to form a trimethylsilyl-substituted indol-2-one (B1256649) or a related carbonyl-containing indole derivative.

Copper-Catalyzed Methodologies

Copper catalysis offers a cost-effective and environmentally benign alternative to palladium for the synthesis of indole derivatives. While the literature on copper-catalyzed synthesis of trimethylsilyl indoles is not as extensive as that for palladium, the principles of copper-catalyzed reactions suggest potential pathways.

The Castro-Stephens reaction, a copper-catalyzed coupling of a terminal alkyne with an aryl halide, has been utilized in indole synthesis. researchgate.net This reaction could potentially be adapted for the synthesis of trimethylsilyl indoles by using a trimethylsilyl-substituted alkyne and a suitable ortho-haloaniline. The reaction would likely proceed through the formation of a copper acetylide, which then undergoes coupling and subsequent cyclization.

More recently, copper-catalyzed tandem reactions have been developed for the synthesis of multisubstituted indoles. For example, a one-pot tandem copper-catalyzed Ullmann-type C-N bond formation followed by an intramolecular cross-dehydrogenative coupling process has been reported for the synthesis of indoles from aryl iodides and enamines. organic-chemistry.org The adaptation of such a methodology, perhaps by employing a silylated enamine or a related substrate, could provide a novel route to trimethylsilyl indoles.

Furthermore, copper(II)-catalyzed sequential Chan-Lam N-arylation and cross-dehydrogenative coupling reactions have been used to synthesize indole-3-carboxylic esters from arylboronic acids and enamines. nih.gov Exploring the use of silyl-containing starting materials in these types of copper-catalyzed cascade reactions could open new avenues for the preparation of trimethylsilyl indole derivatives.

Rhodium-Catalyzed Cyclizations and Functionalizations

Rhodium catalysts have proven versatile in the synthesis and functionalization of indole derivatives. A notable application is the divergent functionalization of indoles with acryloyl silanes, which, by tuning the reaction conditions, can selectively yield either alkylation or alkenylation products. nih.govnih.gov This C-H activation-initiated process demonstrates high efficiency and tolerance for a wide range of functional groups under mild conditions. nih.govnih.gov

Another significant rhodium-catalyzed method involves the tandem cyclization-addition of 2-ethynylanilines with isocyanates to produce indole-3-carboxamides. nih.gov This process occurs under mild conditions and offers a broad substrate scope, providing an efficient one-pot synthesis for 2,3-disubstituted indoles. nih.gov Furthermore, rhodium(III) catalysts have been effectively used for the C2-selective carbenoid functionalization of indoles using α-diazotized Meldrum's acid, expanding the toolkit for modifying the indole core. encyclopedia.pub The strategic use of a phosphine-directing group on the indole nitrogen allows for the selective C7 arylation of indoles, a challenging transformation due to the inherent reactivity of the C2 and C3 positions. pkusz.edu.cn

Table 1: Rhodium-Catalyzed Functionalization of Indoles

| Catalyst System | Reactants | Product Type | Key Features |

|---|---|---|---|

| Rh(III) catalyst | Indoles, Acryloyl silanes | Alkylated or Alkenylated acylsilanes | Divergent synthesis, Mild conditions nih.govnih.gov |

| Rhodium catalyst | 2-Ethynylanilines, Isocyanates | Indole-3-carboxamides | Tandem cyclization-addition, One-pot nih.gov |

| Rh(PPh₃)₃Cl | N-PtBu₂ indole, 4-Bromobenzonitrile | C7-arylated indole | High regioselectivity, Removable directing group pkusz.edu.cn |

| Rh(III) catalyst | Indoles, α-diazotized Meldrum's acid | 2-Acetate substituted indoles | C2-selective functionalization encyclopedia.pub |

Nickel-Catalyzed Carbonylative Cyclizations

Nickel catalysis has been effectively employed for the carbonylative cyclization of 2-nitroalkynes to construct N-benzoyl indole scaffolds. In these cascade reactions, dicobalt octacarbonyl (Co₂(CO)₈) serves as a solid source of carbon monoxide. richmond.edu The reaction proceeds with high efficiency when reacting 2-nitroalkynes with aryl iodides in the presence of a nickel(II) chloride complex, a dipyridyl ligand, and zinc powder as a reductant. richmond.edu

This methodology has been extended to the use of arylboronic acid pinacol (B44631) esters as the arylating agent. rsc.org This tandem reaction synthesizes a variety of N-aroyl indole derivatives in moderate to high yields. rsc.org Mechanistic studies suggest that the 2-alkynyl nitroarene may also act as an oxidant to regenerate the active nickel catalyst during the cycle. rsc.org These nickel-catalyzed approaches provide an expedient route to N-acylated indoles, which are valuable intermediates in organic synthesis.

Table 2: Nickel-Catalyzed Carbonylative Synthesis of N-Aroyl Indoles

| Catalyst System | Substrates | CO Source | Product | Yield |

|---|---|---|---|---|

| Ni(dme)Cl₂ / dtbbpy / Zn / ZnI₂ | 2-Nitroalkynes, Aryl iodides | Co₂(CO)₈ | N-Benzoyl indoles | Moderate to High richmond.edu |

| Nickel catalyst | 2-Alkynyl nitroarenes, Arylboronic acid pinacol esters | Co₂(CO)₈ | N-Aroyl indoles | Moderate to High rsc.org |

Gold-Catalyzed Annulation Processes

Gold catalysts, known for their carbophilicity, are highly effective in promoting the cyclization of alkynes. A significant development is the one-pot, sequential Au(III)-catalyzed annulation of 2-alkynylanilines followed by an Au(I)-mediated direct alkynylation to produce 2-substituted-3-silylethynyl indoles. scilit.commdpi.com This method is notable for its mild reaction conditions (room temperature), tolerance of unprotected anilines, and lack of need for an inert atmosphere. scilit.commdpi.com The process utilizes a hypervalent iodine reagent (TIPS-EBX) for the silylalkynylation step. scilit.commdpi.com

The versatility of gold catalysis is also demonstrated in the synthesis of other functionalized indoles. For instance, Au(III) catalysts efficiently promote the annulation of 2-alkynylanilines in ethanol (B145695) or ethanol-water mixtures to yield various indole derivatives. organic-chemistry.org This reaction can be extended to a one-flask synthesis of 3-bromo- (B131339) and 3-iodoindoles by the addition of a halogen source after the initial cyclization. organic-chemistry.org Furthermore, gold(I) catalysis enables the regioselective [3+2] annulation of alkynyl thioethers with isoxazole-based nitrenoids to deliver 3-sulfenylated indoles. nih.gov

Table 3: Gold-Catalyzed Synthesis of Functionalized Indoles

| Catalyst | Substrates | Reagent | Product | Key Features |

|---|---|---|---|---|

| NaAuCl₄ (Au(III)), AuCl (Au(I)) | 2-Alkynylaniline | TIPS-EBX | 3-Silylethynyl indole | One-pot, Mild conditions, Unprotected aniline scilit.commdpi.com |

| NaAuCl₄·2H₂O (Au(III)) | 2-Alkynylanilines | NBS or I₂/KOH | 3-Haloindoles | Mild conditions, Simple isolation organic-chemistry.org |

| Au(I) catalyst | Alkynyl thioethers, Anthranils | - | 3-Sulfenyl indoles | Regioselective [3+2] annulation nih.gov |

Iron-Catalyzed Synthetic Protocols

The use of earth-abundant and low-cost iron catalysts represents a sustainable approach to indole synthesis. A key development is the iron(0)-catalyzed regioselective C-H alkylation of indole derivatives with vinyl silanes. mdpi.comchim.it This method allows for the direct synthesis of silyl-substituted indoles. Notably, the regioselectivity of the alkylation can be controlled by the substrate, affording products with either Markovnikov or anti-Markovnikov selectivity. mdpi.comchim.it The reaction proceeds efficiently at room temperature without the need for Grignard reagents or other additives. mdpi.comchim.it

Iron catalysts are also effective in promoting the C-H functionalization of indoles with α-aryl-α-diazoesters under mild conditions, leading to α-aryl-α-indolylacetates in high yields. This transformation has been extended to an asymmetric variant using chiral spiro bisoxazoline ligands, achieving moderate enantioselectivity. These iron-catalyzed methods offer a practical and environmentally friendly alternative for the synthesis and functionalization of the indole core.

Metal-Free Synthetic Strategies

While metal catalysis offers powerful synthetic tools, metal-free reactions provide advantages in terms of cost, toxicity, and ease of product purification. Acid and base-promoted cyclizations are fundamental strategies in this regard.

Acid-Promoted Cyclization Reactions

Acid-catalyzed cyclizations are a classic and effective method for indole synthesis. The Fischer indole synthesis, for example, traditionally relies on the acid-mediated condensation of an arylhydrazine with an aldehyde or ketone. A modern, metal-free variant of this reaction involves the Brønsted acid-catalyzed hydrohydrazination of unactivated alkynes with arylhydrazines, followed by a one-pot Fischer-type cyclization. nih.govnih.gov Polyphosphoric acid (PPA) has been shown to be an effective mediator for this transformation, providing the necessary balance to activate the alkyne towards nucleophilic attack without passivating the hydrazine. nih.govnih.gov

Another metal-free approach utilizes an epoxidation-cyclization-elimination sequence starting from N-substituted 2-alkenylanilines. The alkene is first oxidized to an epoxide, which then undergoes an acid-catalyzed intramolecular cyclization and subsequent dehydration to furnish the indole derivative. Trifluoroacetic acid (TFA) has been shown to effectively catalyze the final cyclization-elimination cascade.

Base-Promoted Cyclization Reactions

Base-promoted cyclizations offer a complementary metal-free strategy for indole synthesis. The intramolecular cyclization of ortho-alkynyl-N,N-dialkylarylanilines can be promoted by a catalytic amount of potassium tert-butoxide (t-BuOK) in dimethyl sulfoxide (B87167) (DMSO) at room temperature to yield 2-aryl indoles.

Strong bases are also employed in the cyclization of 2-alkynylaniline derivatives. mdpi.com For instance, cesium carbonate (Cs₂CO₃) in toluene (B28343) at high temperatures can promote the cyclization of ortho-alkynylanilides to form N-substituted indoles. Similarly, potassium hydroxide (B78521) (KOH) is effective for the conversion of polyfluorinated ortho-alkynylanilines into the corresponding indoles. These base-promoted methods are crucial for synthesizing indoles when substrates may be sensitive to acidic or metal-catalyzed conditions.

Radical-Initiated Cyclization Pathways

A significant advancement in the synthesis of indole derivatives involves the use of radical-initiated cyclization, particularly through protocols that are free of transition metals and photocatalysts. One such method employs tris(trimethylsilyl)silane (B43935) (TTMSS) in combination with visible light to promote the intramolecular reductive cyclization of N-allyl-2-halo-acetamides, leading to the formation of functionalized indolines. rsc.orgrsc.orgresearchgate.net This process is initiated by visible light irradiation, which generates a tris(trimethylsilyl)silyl radical from TTMSS. This radical then abstracts a halogen atom from the substrate to form an aryl radical, which subsequently undergoes a 5-exo-trig cyclization onto the tethered alkene. The resulting radical intermediate is then quenched by a hydrogen atom from another molecule of TTMSS to yield the indoline (B122111) product and regenerate the silyl radical, thus continuing the chain reaction. rsc.org

The reaction conditions are generally mild, proceeding at room temperature in solvents like acetonitrile (B52724) (MeCN) under irradiation from blue LEDs or a compact fluorescent lamp (CFL). rsc.org The scope of this methodology is broad, accommodating various substituents on the aromatic ring of the precursor. Substrates bearing electron-withdrawing groups react efficiently, affording the corresponding indoline products in moderate to excellent yields. rsc.org The protocol is also compatible with electron-donating groups and additional halogen functionalities, which allows for subsequent functionalization through cross-coupling reactions. rsc.org

Control experiments have shown that both light and TTMSS are crucial for the reaction's efficiency, although a thermal pathway can occur in the dark over extended reaction times (72 hours). rsc.org Other organosilanes like triethylsilane (Et₃SiH) and phenylsilane (B129415) (PhSiH₃) were found to be ineffective, highlighting the specific role of TTMSS in this transformation. rsc.org This photochemical process represents a straightforward and efficient method for the rapid synthesis of functionalized nitrogen-based heterocycles under metal-free conditions. rsc.org

| Substrate | Halogen | R Group | Product Yield (%) | Reference |

| N-allyl-N-(2-iodophenyl)acetamide | I | H | 70 | rsc.org |

| N-allyl-N-(5-cyano-2-iodophenyl)acetamide | I | 5-CN | 91 | rsc.org |

| N-allyl-N-(2-iodo-5-(trifluoromethyl)phenyl)acetamide | I | 5-CF₃ | 89 | rsc.org |

| N-allyl-N-(5-chloro-2-iodophenyl)acetamide | I | 5-Cl | 78 | rsc.org |

| N-allyl-N-(2-bromo-5-methylphenyl)acetamide | Br | 5-Me | 40 | rsc.org |

| N-allyl-N-(5-(tert-butyl)-2-iodophenyl)acetamide | I | 5-tBu | 83 | rsc.org |

Electrophile-Mediated Cyclizations

Electrophilic cyclization provides a powerful route to functionalized indoles, particularly for installing a substituent at the C3 position. A common strategy involves the synthesis of N,N-dialkyl-o-(1-alkynyl)anilines, which are then treated with an electrophile to induce cyclization. nih.gov While various electrophiles have been explored, iodine (I₂) has proven to be highly effective for this transformation, leading to the formation of 3-iodoindoles in excellent yields. nih.gov Other electrophiles such as bromine, N-bromosuccinimide (NBS), p-nitrobenzenesulfenyl chloride, and phenylselenyl chloride tend to result in mixtures of products, with addition across the alkyne triple bond often being the predominant pathway. nih.gov

The success of the iodocyclization is influenced by several factors. The substituents on the alkyne play a role; for instance, bulky groups like trimethylsilyl can hinder the cyclization and require longer reaction times. nih.gov Conversely, substituents that are in conjugation with the triple bond, such as phenyl or vinyl groups, tend to cyclize more rapidly and produce higher yields. nih.gov The nature of the substituents on the aniline ring is also significant. Electron-withdrawing groups, such as nitro or ester functionalities, enhance the rate of electrophilic cyclization and generally lead to higher yields. nih.gov

In a related approach, iodine can mediate the intramolecular cyclization of enamines to afford 3H-indoles. This transition-metal-free reaction proceeds by the iodocyclization of the enamine double bond to form a three-membered iodonium (B1229267) intermediate. This is followed by an intramolecular electrophilic aromatic substitution and subsequent elimination of hydrogen iodide to yield the 3H-indole product. acs.org Furthermore, the synthesis of 3-sulfenyl- and 3-selenylindoles can be achieved through the electrophilic cyclization of N,N-dialkyl-o-(1-alkynyl)anilines using arylsulfenyl or arylselenyl chlorides. The presence of a stoichiometric amount of n-Bu₄NI is crucial for the success of these reactions. nih.gov

| Alkyne Precursor Substituent (R) | Electrophile | Product | Yield (%) | Reference |

| Phenyl | I₂ | 2-Phenyl-3-iodo-1-methylindole | 95 | nih.gov |

| n-Butyl | I₂ | 2-n-Butyl-3-iodo-1-methylindole | 96 | nih.gov |

| tert-Butyl | I₂ | 2-tert-Butyl-3-iodo-1-methylindole | 91 | nih.gov |

| Trimethylsilyl | I₂ | 3-Iodo-1-methyl-2-(trimethylsilyl)indole | Unstable | nih.gov |

| Phenyl | p-O₂NC₆H₄SCl / n-Bu₄NI | 1-Methyl-2-phenyl-3-(4-nitrophenylthio)indole | 94 | nih.gov |

| n-Hexyl | PhSeCl / n-Bu₄NI | 2-Hexyl-1-methyl-3-(phenylselanyl)indole | 95 | nih.gov |

Multicomponent Reaction (MCR) Approaches

Multicomponent reactions (MCRs), which combine three or more starting materials in a single synthetic operation, offer a highly efficient and atom-economical pathway to complex molecules like indole derivatives.

Ugi-Type Reactions Incorporating Trimethylsilyl Azide (B81097)

The Ugi-azide four-component reaction (4CR) is a powerful variant of the classical Ugi reaction that produces 1,5-disubstituted tetrazoles. This reaction can be strategically employed for the synthesis of indole-containing scaffolds. rsc.org In this process, an aldehyde, an amine, an isocyanide, and an azide source, such as trimethylsilyl azide (TMSN₃), react to form a tetrazole-containing intermediate. rsc.orgsemanticscholar.org This intermediate can then undergo subsequent transformations, such as intramolecular cyclization, to yield complex indole derivatives. rsc.org

For example, a one-pot Ugi-azide reaction between 2-bromobenzaldehyde, an amine, an isocyanide, and trimethylsilyl azide can be followed by an intramolecular Heck reaction to construct tetrazolyl-1,2,3,4-tetrahydroisoquinoline scaffolds. nih.gov Similarly, reacting 3-chloro-1H-indole-2-carbaldehyde with an amine, an isocyanide, and TMSN₃ in methanol (B129727) leads to the formation of unique tetrahydropyrazino[1,2-a]indoles. rsc.org It has been noted that in some cases, using sodium azide can lead to higher yields compared to TMSN₃. rsc.org The Ugi-azide reaction has also been utilized in tandem with gold-catalyzed cyclization to afford indole-tetrazole scaffolds. rsc.org Microwave irradiation has been shown to significantly enhance the rate of tandem azidation-cycloaddition reactions where aryl azides are generated in situ from anilines using tert-butyl nitrite (B80452) and TMSN₃. organic-chemistry.org

Groebke–Blackburn–Bienaymé (GBB) Reaction Modifications with Trimethylsilyl Cyanide

The Groebke–Blackburn–Bienaymé (GBB) reaction is a three-component reaction between an amidine, an aldehyde, and an isocyanide that efficiently produces imidazo[1,2-a]-heterocycles. beilstein-journals.orgnih.gov Modifications of this reaction have expanded its synthetic utility. A notable variation involves the use of trimethylsilyl cyanide (TMSCN) in a modified GBB three-component reaction (GBB-3CR). beilstein-journals.orgnih.gov

This modification has been applied to the synthesis of diverse heterocyclic systems. For instance, a TMSCN-modified GBB-3CR has been used to synthesize imidazo[1,2-a]pyridin-3-amines. beilstein-journals.orgnih.gov In a more complex cascade, a GBB-3CR modified with TMSCN was combined with a one-pot aza-Friedel–Crafts/intramolecular cyclization/oxidation sequence to produce pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolines. beilstein-journals.orgnih.gov These reactions demonstrate the versatility of incorporating trimethylsilyl reagents into established multicomponent reaction frameworks to access novel and complex molecular architectures. The GBB reaction is typically catalyzed by Lewis or Brønsted acids, with scandium triflate being one of the most commonly used catalysts. nih.govnih.gov

One-Pot Condensation and Cyclization Protocols for Indole Derivatives

One-pot procedures that combine multiple synthetic steps without the isolation of intermediates are highly desirable for their efficiency and sustainability. Several such protocols have been developed for the synthesis of indole derivatives. rsc.org A prominent strategy involves an initial Ugi four-component reaction to generate a linear precursor, which then undergoes an in situ acid-induced cyclization to form the indole ring. semanticscholar.orgrsc.org

For instance, anilines, glyoxal (B1671930) dimethyl acetal (B89532), formic acid, and various isocyanides can be reacted at room temperature to produce Ugi adducts in good yields. These adducts are then cyclized using methanesulfonic acid to afford multi-substituted indole-2-carboxamide derivatives. semanticscholar.org This two-step, one-pot approach is notable for its mild conditions and the use of ethanol as a solvent, avoiding the need for metal catalysts. semanticscholar.orgrsc.org Similarly, a camphor (B46023) sulfonic acid-mediated one-pot tandem approach has been described to synthesize functionalized indole derivatives from Ugi-4CR intermediates via a 5-exo-trig cyclization. semanticscholar.orgrsc.org Another one-pot method involves the reaction of anilines, TMS-azide, glyoxal dimethyl acetal, and isocyanides to yield 2-tetrazolo substituted indoles. semanticscholar.orgrsc.org These methods highlight the power of combining multicomponent reactions with subsequent cyclization steps in a single pot to streamline the synthesis of complex indole structures.

Green Chemistry Paradigms in this compound Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic methodologies, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. In the context of indole synthesis, several approaches align with these paradigms.

The use of multicomponent reactions (MCRs), such as the Ugi and GBB reactions discussed previously, is inherently green due to high atom economy and procedural simplicity, which reduces solvent waste and purification steps. semanticscholar.org A particularly sustainable method for indole synthesis involves a two-step sequence starting with an Ugi-4CR followed by an acid-induced cyclization. This process uses inexpensive and readily available starting materials, employs ethanol as a benign solvent, operates under mild, metal-free conditions, and exhibits a high degree of safety. semanticscholar.orgrsc.org

Solvent-Free Reaction Conditions

The elimination of volatile organic solvents is a key goal in green chemistry, as it reduces environmental pollution and can simplify product purification. Solvent-free, or solid-state, reactions are often facilitated by grinding the reactants together, sometimes in the presence of a solid support or catalyst. This approach can lead to higher reaction rates due to the high concentration of reactants.

One notable solvent-free method involves the Fischer indole synthesis, a classic reaction for preparing indoles. Research has demonstrated that this reaction can be effectively carried out under solvent-free conditions. For instance, the reaction between arylhydrazines and ketones can be promoted by solid acid catalysts. While specific examples focusing solely on the direct synthesis of trimethylsilyl indoles under these exact conditions are not extensively documented, the principles are readily applicable. The general approach involves the reaction of a trimethylsilyl-substituted phenylhydrazine (B124118) with a suitable ketone, or a phenylhydrazine with a trimethylsilyl-containing ketone.

A study on the synthesis of bis(indolyl)methanes under solvent-free conditions using ceric ammonium (B1175870) nitrate (B79036) (CAN) as a catalyst highlights the potential of this approach for indole-related chemistries. This method involves the rapid electrophilic substitution of indoles with carbonyl compounds, affording excellent yields. The adaptation of such a method for trimethylsilyl indoles would likely involve the reaction of a trimethylsilyl-substituted indole with an aldehyde or ketone.

The following table summarizes representative conditions for solvent-free synthesis of indole derivatives, which can be conceptually extended to this compound synthesis.

| Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |

| Indole and Carbonyl Compounds | Ceric Ammonium Nitrate (CAN) | Bis(indolyl)methanes | Excellent | |

| Phenylhydrazine and Ketone | Solid Acid Catalyst | Indole Derivative | Good | |

| N-benzoyl-o-toluidines | Potassium tert-butoxide, Microwave Irradiation | 2-phenyl-1H-indole | 40 | sciforum.net |

| 4-tert-butyl-N-o-tolylbenzamide | Potassium tert-butoxide, Microwave Irradiation | 2-(4-tert-butylphenyl)-1H-indole | 64 | sciforum.net |

Continuous Flow Methodologies for Enhanced Efficiency

Continuous flow chemistry has revolutionized chemical synthesis by offering precise control over reaction parameters, enhanced safety, and scalability. In a flow system, reactants are continuously pumped through a reactor, where they mix and react. This technology is particularly advantageous for reactions that are highly exothermic, require short reaction times, or involve hazardous intermediates.

The synthesis of indole derivatives has been successfully adapted to continuous flow systems, leading to significant improvements in efficiency. For instance, the Fischer indole synthesis performed under high-temperature and high-pressure conditions in a continuous flow reactor can achieve a 96% yield with a residence time of approximately 3 minutes, resulting in a productivity of 25 g·h⁻¹. mdpi.com This represents a substantial improvement over traditional batch processes.

Another example is the Reissert indole synthesis, where the use of a continuous-flow hydrogenation system, such as the H-Cube apparatus, allows for the rapid preparation of indole-2-carboxylic acid ethyl esters. researchgate.net This method is significantly faster than classical batch palladium on carbon catalyzed hydrogenation. The scalability of flow processes is another key advantage, allowing for the multi-gram preparation of indole substrates by maintaining the system at a steady state. researchgate.net

The application of continuous flow technology to the synthesis of trimethylsilyl indoles would involve adapting established indole syntheses, such as the Fischer or Reissert methods, to a flow setup using trimethylsilyl-substituted starting materials. The precise control over temperature, pressure, and residence time offered by flow reactors would be beneficial for optimizing the synthesis of these specific derivatives.

| Synthetic Method | Key Advantages of Continuous Flow | Typical Throughput/Efficiency | Reference |

| Fischer Indole Synthesis | High-temperature/pressure conditions, rapid reaction times, easy scalability. | 96% yield with a residence time of ~3 minutes (25 g·h⁻¹ productivity). | mdpi.com |

| Reissert Indole Synthesis | Extremely short reaction times compared to batch hydrogenation. | Enables multi-gram scale production by operating at a steady state. | researchgate.net |

| General Indole Synthesis | Enhanced reaction rates and selectivities. | Improved overall yields and shorter reaction times. | researchgate.net |

Aqueous Reaction Media Approaches

The use of water as a solvent for organic reactions is a primary objective of green chemistry due to its non-toxic, non-flammable, and abundant nature. Micellar catalysis, where reactions are carried out in aqueous solutions of surfactants above their critical micelle concentration, has emerged as a powerful strategy to facilitate organic transformations in water. The hydrophobic core of the micelles acts as a nanoreactor, solubilizing organic substrates and catalysts, thereby promoting the reaction.

The synthesis of 2-substituted indoles from unprotected 2-alkynylanilines has been successfully achieved in a 3% TPGS-750-M water solution using palladium acetate as a catalyst. mdpi.com This approach avoids the need for protecting groups and organic solvents. Interestingly, the study found that in many cases, conventional heating was more effective than microwave irradiation for this specific transformation in an aqueous micellar medium. mdpi.com

Another example is the iodine-catalyzed three-component condensation of indoles with carbonyl compounds to produce bis(indolyl)methanes in the presence of sodium dodecylsulfate (SDS) in water. researchgate.net This method is efficient for a wide range of carbonyl compounds and can be extended to the Michael addition of indoles to α,β-unsaturated ketones. researchgate.net

The synthesis of this compound derivatives in aqueous media would likely involve the use of a trimethylsilyl-substituted aniline or indole in a micellar system with an appropriate catalyst. The ability to perform these reactions in water offers significant environmental and economic advantages.

| Reaction Type | Reactants | Catalyst/Surfactant System | Key Findings | Yield (%) | Reference |

| Cyclization of 2-alkynylanilines | Unprotected 2-alkynylanilines | Pd(OAc)₂ in 3% TPGS-750-M water | Conventional heating often superior to microwave; avoids protecting groups. | Up to 76 | mdpi.com |

| Synthesis of bis(indolyl)methanes | Indoles and Carbonyl Compounds | I₂ (2 mol%) in aqueous SDS | Efficient for a wide range of carbonyl compounds. | Up to 98 | researchgate.net |

| Michael Addition | Indoles and α,β-unsaturated ketones | I₂ (2 mol%) in aqueous SDS | Exclusively yields 3-substituted indolyl ketones. | Excellent | researchgate.net |

Reactivity and Mechanistic Investigations of Trimethylsilyl Indole Derivatives

Electrophilic Aromatic Substitution on Trimethylsilyl (B98337) Indoles

Regioselective Functionalization at C-3 and C-4 Positions

The introduction of a trimethylsilyl (TMS) group onto the indole (B1671886) nitrogen provides a sterically bulky protecting group that can influence the regioselectivity of electrophilic aromatic substitution. While the C-3 position of the indole ring is inherently the most nucleophilic and, therefore, the most common site for electrophilic attack, the presence and nature of substituents can direct functionalization to other positions, including C-4. researchgate.netbeilstein-journals.org

In the context of 4-substituted indoles that are unsubstituted at the C-3 and C-5 positions, the regioselectivity of intramolecular electrophilic aromatic substitution-based cyclizations is dictated by the electronic and steric properties of both the tethered electrophile and the indole nucleus. Generally, cyclization leading to a five- or six-membered ring is favored at the more nucleophilic C-3 position. However, C-5 cyclization can be achieved in certain cases, particularly when the C-3 position's nucleophilicity is diminished, for instance, by an electron-withdrawing protecting group on the indole nitrogen. beilstein-journals.org While specific studies focusing solely on the trimethylsilyl group's influence on C-4 functionalization are not extensively detailed in the provided results, the general principles of electrophilic aromatic substitution on indoles suggest that the electronic nature of the N-protecting group plays a significant role in directing electrophiles. beilstein-journals.org For instance, the use of electron-withdrawing groups on the indole nitrogen can decrease the nucleophilicity at the C-3 position, potentially favoring functionalization at other sites. beilstein-journals.org

Further research is required to fully elucidate the specific directing effects of the N-trimethylsilyl group on electrophilic aromatic substitution at the C-4 position of the indole ring.

Friedel–Crafts Additions Promoted by Trimethylsilyl Trifluoromethanesulfonate (B1224126) (TMSOTf)

Trimethylsilyl trifluoromethanesulfonate (TMSOTf) has emerged as a highly effective promoter for Friedel–Crafts additions to indoles, enabling reactions that are often problematic under traditional Lewis acidic conditions. richmond.edurichmond.edu A key advantage of using TMSOTf is its ability to suppress the formation of thermodynamically favored bisindolylmethane byproducts, which are commonly observed when indoles react with aldehydes or nitrones. richmond.edurichmond.edu

In the TMSOTf-promoted addition of N-alkylindoles to nitrones, 3-(1-(silyloxyamino)alkyl)indoles are formed in good to excellent yields. richmond.edu The reaction proceeds efficiently in the presence of a trialkylamine base, such as triethylamine (B128534) or Hünig's base (i-Pr2NEt). richmond.edurichmond.edu Control experiments have demonstrated the crucial roles of both TMSOTf and the base. In the absence of the base, only the undesired 2:1 adduct (bisindolylmethane) is observed, while the absence of TMSOTf results in no reaction. richmond.edu It is hypothesized that the trialkylamine buffers the Lewis acidity of TMSOTf, preventing the ionization and subsequent decomposition of the desired 1:1 adduct. richmond.edu

The optimized conditions for the addition of N-methylindole to N,α-diphenylnitrone involve using small excesses of the nitrone, TMSOTf, and i-Pr2NEt in THF, providing the 1:1 adduct with full conversion. richmond.edu The versatility of this method is demonstrated by its applicability to a range of substituted indoles and nitrones derived from aromatic, alkenyl, and branched aliphatic aldehydes. richmond.edu

Similarly, TMSOTf promotes the Friedel–Crafts hydroxyalkylation of indoles with aldehydes, yielding 3-(1-silyloxyalkyl)indoles. richmond.edu This method effectively prevents the formation of bisindolyl(aryl)methanes. richmond.edu The reaction is typically carried out at low temperatures (-78 °C) in solvents like diethyl ether. richmond.edu The resulting silyloxyalkylated products can be deprotected under basic conditions using tetrabutylammonium (B224687) fluoride (B91410) (TBAF) to afford the corresponding free alcohols. richmond.edu The unique ability of TMSOTf to act as both a Lewis acid and a protecting agent provides convenient access to these otherwise decomposition-prone hydroxyalkylated indoles. richmond.edu

Various indoles, including N-methyl, N-benzyl, and N-allyl derivatives, as well as those with substituents on the benzene (B151609) ring, have been successfully employed in these TMSOTf-promoted reactions. richmond.edurichmond.edu The scope of electrophiles is also broad, encompassing a variety of aldehydes and nitrones. richmond.edurichmond.edu

Table 1: TMSOTf-Promoted Friedel-Crafts Additions to N-Alkylindoles

| Indole Derivative | Electrophile | Product | Yield (%) |

|---|---|---|---|

| N-methylindole | N,α-diphenylnitrone | 3-(1-(silyloxyamino)alkyl)indole | 93 |

| N-benzylindole | Aryl nitrone | 3-(1-(silyloxyamino)alkyl)indole | 63-98 |

| N-allylindole | Alkenyl nitrone | 3-(1-(silyloxyamino)alkyl)indole | 63-98 |

| 5-Bromo-N-methylindole | Branched aliphatic nitrone | 3-(1-(silyloxyamino)alkyl)indole | 63-98 |

| N-methylindole | Benzaldehyde | 3-(1-silyloxyalkyl)indole | 84 |

| N-benzylindole | Cinnamaldehyde | 3-(1-silyloxyalkyl)indole | 75 |

C-H Functionalization and Activation Methodologies

The direct functionalization of carbon-hydrogen (C-H) bonds in indoles represents a powerful and atom-economical approach to constructing complex indole derivatives. nih.govrsc.org While significant progress has been made in the C-H functionalization of the pyrrole (B145914) ring, particularly at the C2 and C3 positions, achieving site-selectivity on the benzene core (C4 to C7) remains a considerable challenge. nih.govrsc.org The use of directing groups attached to the indole nitrogen is a common and effective strategy to control the regioselectivity of these transformations. nih.govresearchgate.net

Cross-Dehydrogenative Coupling (CDC) Reactions at Indole C-H Bonds

Cross-dehydrogenative coupling (CDC) reactions are a powerful class of oxidative C-H functionalization that allows for the formation of a C-C bond by combining two different C-H bonds, typically with the aid of a metal catalyst and an oxidant. nih.govmdpi.com This approach is highly atom-economical as it avoids the need for pre-functionalized starting materials. nih.govmdpi.com

Indoles are excellent nucleophiles in CDC reactions due to the high electron density of the indole ring. nih.govmdpi.com A notable application is the oxidative, dearomative CDC of indoles with various C-H nucleophiles, which leads to the formation of structurally diverse 2,2-disubstituted indolin-3-ones. nih.govmdpi.com This process has been shown to have a broad substrate scope with respect to both the indole and the nucleophile. nih.govmdpi.com For instance, the coupling of 2-phenylindole (B188600) with nucleophiles such as pyrrole, thiophene, acetaldehyde, and acetone (B3395972) proceeds smoothly to give the desired products in good yields. nih.gov

The oxidative dimerization and even trimerization of indoles can also be achieved under similar conditions. nih.govmdpi.com While the provided literature does not specifically mention the use of trimethylsilyl indoles in these CDC reactions, the strong nucleophilic character of the indole ring, which is central to these transformations, is retained in N-silylated derivatives. Therefore, it is plausible that trimethylsilyl indoles could serve as effective substrates in CDC reactions, potentially offering advantages in terms of solubility or reactivity. Further research in this area would be beneficial to explore the scope and limitations of trimethylsilyl indoles in cross-dehydrogenative coupling reactions.

Chemical Transformations Involving the Trimethylsilyl Group

The trimethylsilyl (TMS) group in trimethylsilyl indole derivatives is not merely a passive protecting group; it is an active participant that enables a variety of subsequent chemical transformations. Its strategic removal, its role as a reactive handle in cross-coupling reactions, and its ability to facilitate further functionalization are key to the synthetic utility of these compounds.

Controlled Desilylation Reactions

The facile and controlled removal of the trimethylsilyl group is a cornerstone of its application in indole synthesis. The lability of the silicon-carbon and silicon-nitrogen bonds allows for deprotection under mild conditions, often with high selectivity in the presence of other functional groups.

A common and effective method for the cleavage of a TMS group from an indole nitrogen is through the use of fluoride ion sources. Tetrabutylammonium fluoride (TBAF) is a widely used reagent for this purpose, efficiently removing the silyl (B83357) group to regenerate the N-H bond of the indole. This process is often a necessary step after the TMS group has served its purpose, for instance, as a directing group for lithiation or to enhance solubility. In the total synthesis of (–)-ambiguine P, a trimethylsilyl group used to protect a carbonyl group was successfully cleaved using TBAF. nih.gov

Beyond fluoride-mediated methods, basic conditions can also be employed for desilylation. For example, the 2-(trimethylsilyl)ethoxymethyl (SEM) group, another silyl-containing protecting group, can be removed from the indole nitrogen by treatment with aqueous HCl in ethanol (B145695) or with TBAF in THF. researchgate.net The choice of desilylation conditions can be tailored to the specific substrate and the compatibility of other functional groups within the molecule. Light-mediated coupling of acylsilanes with indoles can form a silylated N,O-acetal, which acts as a novel indole N-protecting group that can be readily cleaved under mild conditions. nih.govresearchgate.net

The selective removal of a trimethylsilyl group from an alkyne, while leaving other silyl ethers intact, can be achieved using reagents like potassium carbonate in methanol (B129727)/THF, highlighting the tunable reactivity of silyl groups based on their chemical environment.

Silicon-Based Cross-Coupling Reactions Leveraging the Silyl Moiety

The trimethylsilyl group can be converted into a more reactive silanol (B1196071) or other silyl derivatives, which can then participate in palladium-catalyzed silicon-based cross-coupling reactions, such as the Hiyama and Denmark couplings. nih.govnih.gov These reactions offer a powerful method for the formation of carbon-carbon bonds at specific positions on the indole ring, particularly at the C2 position. nih.gov Silicon-based cross-coupling methods are advantageous due to the low toxicity, stability, and ease of handling of the silicon reagents. nih.gov

In a sequential Larock heteroannulation and silicon-based cross-coupling strategy, an alkynyldimethylsilyl tert-butyl ether is used to first generate an indole-2-silanol. nih.gov This intermediate, upon conversion to the corresponding sodium 2-indolylsilanolate salt, readily engages in cross-coupling with various aryl bromides and chlorides. nih.gov This approach allows for the synthesis of a diverse range of 2,3-disubstituted indoles. nih.gov The efficiency of these coupling reactions can be influenced by the steric bulk of substituents on the indole ring and the choice of palladium catalyst and ligands. nih.gov

The Hiyama coupling, which traditionally requires a fluoride activator, can be challenging when other silyl protecting groups are present in the molecule. organic-chemistry.orgwikipedia.org The Hiyama-Denmark modification, however, allows for the coupling of organosilanols without the need for a fluoride activator, making it compatible with silyl-protected substrates. organic-chemistry.orgnih.gov This is particularly useful in complex molecule synthesis where multiple protecting groups are employed.

Below is a table summarizing representative examples of silicon-based cross-coupling reactions involving indole derivatives.

| Indole Substrate | Coupling Partner | Catalyst/Conditions | Product | Yield (%) |

| Sodium N-methyl-2-indolylsilanolate | 4-Bromoanisole | Pd(OAc)₂ / Ligand | 2-(4-Methoxyphenyl)-1-methyl-1H-indole | 85 |

| Sodium N-methyl-2-indolylsilanolate | 1-Bromonaphthalene | Pd(OAc)₂ / Ligand | 1-Methyl-2-(naphthalen-1-yl)-1H-indole | 78 |

| Sodium N-benzyl-3-pentyl-2-indolylsilanolate | 4-Bromobenzonitrile | Palladacycle catalyst | 4-(1-Benzyl-3-pentyl-1H-indol-2-yl)benzonitrile | 95 |

| Sodium N-benzyl-3-pentyl-2-indolylsilanolate | 1-Chloro-4-(trifluoromethyl)benzene | Palladacycle catalyst | 1-Benzyl-3-pentyl-2-(4-(trifluoromethyl)phenyl)-1H-indole | 88 |

Subsequent Functional Group Interconversions Facilitated by Trimethylsilyl Presence

The trimethylsilyl group can serve as a "phantom" or temporary directing group, enabling regioselective functionalization at positions that are otherwise difficult to access. nih.gov A prime example is the TMS-directed lithiation of the indole nucleus. By introducing a TMS group at the N1 position, the acidity of the C2 proton is increased, allowing for selective deprotonation with a strong base like n-butyllithium, followed by quenching with an electrophile. researchgate.net Similarly, a directing group at the N1 position can direct lithiation to the C2 or C7 positions. nih.govacs.org

The tosyl group, in conjunction with the inherent reactivity of the indole ring, can direct metallation to the C2 position, leading to the formation of 2-lithium-N-tosylindoles which can then be sulfenylated. mdpi.com The trimethylsilyl group can also be used to control the regioselectivity of the Larock indole synthesis. By using a silyl-substituted alkyne, the bulky silyl group directs the annulation to produce a 2-silyl-3-substituted indole with high regioselectivity. nih.gov The resulting silyl group can then be removed or used in subsequent cross-coupling reactions. nih.gov

This strategy of using a TMS group as a removable directing element significantly enhances the synthetic versatility of indoles, allowing for the construction of highly functionalized and complex indole derivatives. For example, a nitrile group can act as a directing group to install a quaternary center at C12 in the synthesis of pentacyclic ambiguine (B12290726) P. nih.gov

Elucidation of Reaction Mechanisms and Intermediates

Understanding the mechanistic pathways and the influence of reagents on reaction outcomes is crucial for the rational design of synthetic strategies involving this compound derivatives.

Mechanistic Pathways of Palladium-Catalyzed Annulation

The Larock indole synthesis is a prominent example of a palladium-catalyzed annulation used to construct the indole ring. The generally accepted mechanism for this reaction, when using an o-iodoaniline and a disubstituted alkyne, involves several key steps: ub.eduwikipedia.orgsynarchive.com

Reduction of Pd(II) to Pd(0): The active catalyst is a Pd(0) species, which is typically generated in situ from a Pd(II) precursor like palladium acetate (B1210297).

Oxidative Addition: The o-iodoaniline undergoes oxidative addition to the Pd(0) catalyst, forming an arylpalladium(II) intermediate.

Alkyne Coordination and Insertion: The alkyne coordinates to the arylpalladium(II) complex. This is followed by a regioselective syn-insertion of the alkyne into the aryl-palladium bond, forming a vinylpalladium intermediate.

Intramolecular Cyclization: The nitrogen atom of the aniline (B41778) displaces the halide ligand on the palladium, leading to the formation of a six-membered palladacycle.

Reductive Elimination: The final step is the reductive elimination of the indole product, which regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

When a silyl-substituted alkyne is used, the bulky silyl group sterically directs the alkyne insertion, leading to the formation of a 2-silyl-substituted indole with high regioselectivity. nih.gov This control over regioselectivity is a significant advantage of using silylalkynes in the Larock synthesis.

In a related palladium-catalyzed annulation of strained cyclic allenes, an aryl halide first undergoes oxidative addition to a palladium catalyst. nih.gov A concurrently generated strained cyclic allene (B1206475) then undergoes migratory insertion into the aryl-palladium bond. nih.gov Subsequent cyclization of a pendant nucleophile leads to the annulated product. nih.gov

Influence of Trimethylsilyl Reagents on Reaction Kinetics and Selectivity

Trimethylsilyl reagents can exert a profound influence on both the rate and selectivity of reactions involving indoles. The steric and electronic properties of the silyl group are key to this influence.

In the context of the Larock indole synthesis, the use of a bulky trimethylsilyl group on one of the alkyne carbons dictates the regioselectivity of the alkyne insertion into the arylpalladium bond. nih.gov The sterically demanding TMS group favors the formation of the regioisomer where the larger group of the alkyne is at the C2 position of the resulting indole. nih.govwikipedia.org This directing effect is crucial for the synthesis of specifically substituted indoles.

The electronic nature of the trimethylsilyl group can also play a role. As a weakly electron-donating group, it can influence the electron density of the indole ring, although its steric effects are often more dominant in directing reactivity. The presence of a silyl group can also affect the kinetics of a reaction by influencing the stability of intermediates.

Furthermore, the strategic placement of a trimethylsilyl group can be used to control the regioselectivity of C-H functionalization reactions. nih.govacs.org Directing groups containing silicon can steer the reaction to specific C-H bonds on the indole nucleus, enabling selective arylation, olefination, acylation, alkylation, and silylation at positions that are typically less reactive. nih.govacs.org For instance, an N-P(tBu)₂ directing group on the indole nitrogen can direct C-H functionalization to the C7 position. nih.govacs.org

Formation and Reactivity of Organopalladium Intermediates (e.g., Palladacycles)

A notable example involves the palladium-catalyzed intramolecular C-H silylation of 1-(2-iodophenyl)-1H-indoles. This process provides a direct route to silicon-containing indole structures and is understood to proceed through a C,C-palladacycle intermediate. In a typical reaction, 1-(2-iodophenyl)-1H-indole is treated with a palladium catalyst, such as Palladium(II) acetate (Pd(OAc)₂), and a silicon source like hexamethyldisilane (B74624) (TMS-TMS). The proposed mechanism involves the initial oxidative addition of the C-I bond to a Pd(0) species, followed by an intramolecular C-H activation to form a five-membered C(aryl), C(aryl)-palladacycle. This palladacycle intermediate then reacts with hexamethyldisilane, leading to the formation of the disilylated product, 2-(trimethylsilyl)-1-(2-(trimethylsilyl)phenyl)-1H-indole, and regeneration of the active palladium catalyst. This transformation highlights the capacity of palladacycles to facilitate otherwise challenging C-H functionalization reactions.

The reactivity of these palladacycles extends beyond silylation. Indole-based palladacycles, often featuring pincer ligands, have been developed and utilized as robust catalysts in various cross-coupling reactions. For instance, (N,C⁻,E)-type pincer palladacycles (where E = S or Se) built on an indole core have demonstrated high catalytic activity for Heck coupling and the allylation of aldehydes. These well-defined palladacycle complexes offer stability and efficiency, acting as precatalysts that generate the catalytically active species under the reaction conditions. The indole framework in these intermediates not only participates in the cyclometalation but also influences the electronic and steric properties of the catalyst, thereby affecting its reactivity and selectivity.

Table 1: Palladium-Catalyzed Disilylation via a Palladacycle Intermediate

| Substrate | Catalyst System | Silicon Source | Product | Yield |

|---|---|---|---|---|

| 1-(2-iodophenyl)-1H-indole | Pd(OAc)₂ (10 mol%), PivOK | Hexamethyldisilane | 2-(trimethylsilyl)-1-(2-(trimethylsilyl)phenyl)-1H-indole | 89% |

Regiochemical Control and Steric Effects in Alkyne Insertion Processes

Palladium-catalyzed reactions involving the insertion of alkynes are a powerful method for constructing substituted indoles. A key challenge in these transformations is controlling the regioselectivity of the alkyne insertion, which determines the final substitution pattern of the indole ring. Both steric and electronic factors of the substrates and the catalyst system play a decisive role in governing this outcome.

The synthesis of 2,3-disubstituted indoles via the coupling of ortho-iodoanilines with internal alkynes serves as a prime example. In the synthesis of 3-methyl-2-(trimethylsilyl)indole, 2-iodoaniline (B362364) is coupled with 1-trimethylsilyl-1-propyne in the presence of a palladium catalyst. The regiochemical outcome of this reaction, where the trimethylsilyl group is positioned at C2 and the methyl group at C3, is dictated by the interplay of steric and electronic effects during the migratory insertion of the alkyne into a palladium-aryl bond. Generally, the larger substituent on the alkyne (in this case, the trimethylsilyl group) tends to be placed adjacent to the palladium center in the transition state to minimize steric hindrance, which ultimately directs it to the C2 position of the indole.

The steric properties of the ligands on the metal catalyst can also profoundly influence or even reverse the regioselectivity of alkyne insertions. In related metal-catalyzed additions to alkynes, the use of bulky ligands, such as sterically demanding N-heterocyclic carbenes (NHCs), can create a crowded environment around the metal center. This forces the alkyne to orient itself in a specific way to minimize steric clashes between its substituents and the ligand, thereby controlling the regiochemical outcome. For instance, theoretical studies on nickel-catalyzed reductive couplings have shown that varying the steric bulk of the NHC ligand can lead to a complete reversal of regioselectivity. This principle is broadly applicable to palladium catalysis, where the choice of phosphine (B1218219) or NHC ligand can be tuned to direct the insertion of an unsymmetrical alkyne in a desired direction. The electronic nature of the alkyne substituents also contributes; electron-withdrawing groups can influence the polarization of the alkyne bond and its subsequent insertion.

Table 2: Regioselectivity in Palladium-Catalyzed Indole Synthesis with an Unsymmetrical Alkyne

| Aniline Derivative | Alkyne | Catalyst System | Major Product |

|---|---|---|---|

| 2-Iodoaniline | 1-Trimethylsilyl-1-propyne | Pd(OAc)₂, PPh₃, Na₂CO₃ | 3-Methyl-2-(trimethylsilyl)indole |

Stereoselective Transformations of Trimethylsilyl Indoles

Achieving stereocontrol in the functionalization of indoles is crucial for the synthesis of chiral molecules with potential biological activity. Methodologies have been developed for both enantioselective and diastereoselective transformations involving the indole nucleus.

Enantioselective C-H Functionalization of Indoles

Enantioselective C-H functionalization of indoles, typically at the nucleophilic C3 position, allows for the direct installation of a stereocenter without pre-functionalization of the substrate. While reports specifically detailing trimethylsilyl indoles are part of the broader field, the principles are demonstrated in the functionalization of N-substituted and unprotected indoles. These reactions rely on chiral transition-metal catalysts to create a chiral environment that differentiates between the two enantiotopic faces of the indole or the prochiral incoming electrophile.

One successful approach involves the rhodium(II)-catalyzed reaction of indoles with α-alkyl-α-diazoesters. Using a chiral dirhodium catalyst, such as Rh₂(S-NTTL)₄, the reaction proceeds via a transient rhodium-carbene intermediate. The indole attacks this intermediate at the C3 position, leading to the formation of α-alkyl-α-indolylacetates in high yields and with excellent enantioselectivity. The chiral ligands on the rhodium center control the trajectory of the indole's approach to the carbene, thereby dictating the absolute stereochemistry of the newly formed quaternary carbon center.

Similarly, nickel-catalyzed enantioselective C-H functionalization has been developed. By employing a chiral N-heterocyclic carbene (NHC) ligand, nickel(0) catalysts can mediate the annulation of indoles with alkenes, providing access to valuable tetrahydropyridoindoles in high yields and enantioselectivity under mild conditions. researchgate.net The bulky and well-defined chiral pocket created by the NHC ligand is key to achieving high levels of asymmetric induction. These strategies showcase the power of chiral catalysts to control stereochemistry in the direct C-H functionalization of the indole core, a methodology that is applicable to silyl-substituted indole derivatives.

Table 3: Examples of Enantioselective C-H Functionalization of Indoles

| Indole Substrate | Reagent | Catalyst System | Product Type | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| N-Methylindole | Ethyl α-diazo-α-phenylacetate | Chiral Rhodium(II) Complex | α-Aryl-α-indolylacetate | Up to 98% |

| Indole | Alkene | Ni(cod)₂ / Chiral NHC Ligand | Tetrahydropyridoindole | Up to 99% |

| N-Acyl Indole | Norbornene | Chiral Ru(II) Complex / Amine | Indoline (B122111) Derivative | Up to 96% |

Diastereoselective Cyclizations and Addition Reactions

Diastereoselective reactions of substituted indoles are essential for constructing complex molecular architectures with multiple stereocenters. The inherent chirality of a starting material or the influence of a catalyst can be used to control the formation of subsequent stereocenters.

A powerful example of a diastereoselective cyclization is the dearomative (4+3) cycloaddition reaction between 3-alkenylindoles and in situ-generated oxyallyl cations. This transformation, which can be mediated by trimethylsilyl trifluoromethanesulfonate (TMSOTf), constructs the complex cyclohepta[b]indole core, a framework found in many bioactive alkaloids. acs.orgnih.gov The reaction proceeds with high diastereoselectivity, with the substituents on both the indole and the oxyallyl cation precursor influencing the facial selectivity of the cycloaddition. In these reactions, the incoming partner approaches the alkenylindole from the less sterically hindered face, leading to the preferential formation of a single diastereomer. acs.orgnih.gov The use of a TMS-containing acetal (B89532) as the oxyallyl cation precursor has been shown to be effective, with TMSOTf acting as a catalyst to promote the reaction. acs.orgnih.gov

Friedel-Crafts-type addition reactions can also be rendered diastereoselective. The TMSOTf-promoted addition of N-alkylindoles to nitrones produces 3-(1-(silyloxyamino)alkyl)indoles. This reaction suppresses the formation of the common bis(indolyl)methane byproduct. When the nitrone or the indole contains a pre-existing stereocenter, the addition can proceed with diastereoselectivity, as the chiral element directs the approach of the nucleophilic indole to one of the prochiral faces of the nitrone electrophile.

Table 4: Diastereoselective (4+3) Cycloaddition of a 3-Alkenylindole

| Indole Substrate | Oxyallyl Cation Precursor | Promoter | Product | Yield | Diastereomeric Ratio (dr) |

|---|---|---|---|---|---|

| 3-Isopropenyl-N-tosyl-indole | 2,2-Dimethoxy-1-phenylethanone | TMSOTf | Cyclohepta[b]indole | 97% | >20:1 |

Advanced Applications of Trimethylsilyl Indole in Complex Molecular Architecture

Construction of Diverse Heterocyclic Systems

The strategic use of the trimethylsilyl (B98337) group as a protecting and activating moiety has enabled the development of novel synthetic routes to a variety of intricate heterocyclic structures based on the indole (B1671886) scaffold.

Synthesis of Polyfunctionalized Indole Derivatives

The N-trimethylsilyl group plays a crucial role in directing the regioselective functionalization of the indole ring, facilitating the synthesis of polyfunctionalized derivatives that would be challenging to prepare otherwise. The TMS group can be readily introduced and removed, making it an excellent transient protecting group.

One notable application involves the synthesis of C3-functionalized indoles. The protection of the indole nitrogen with a trimethylsilyl group allows for the selective lithiation at the C3 position, which can then react with various electrophiles. For instance, 1-(tert-butyldimethylsilyl)-3-lithioindole, a related silylated indole, has been shown to react with a range of electrophiles, including alkyl halides, ethylene (B1197577) oxide, and acylating agents, to afford the corresponding 3-substituted indoles in good yields. orgsyn.org This strategy highlights the utility of N-silylation in activating the C3 position for further functionalization.

Furthermore, the use of 1-(trimethylsilyl)indole can lead to the formation of other silylated indole derivatives, which in turn can be used to introduce functional groups at different positions on the indole ring. For example, the reaction of 1-(trimethylsilyl)indole with lithium and chlorotrimethylsilane, followed by treatment with 1,4-benzoquinone, yields 1,4-bis(trimethylsilyl)indole. researchgate.net Subsequent methanolysis provides 4-(trimethylsilyl)indole, which can then undergo electrophilic substitution at the C3 position. researchgate.net This multi-step process demonstrates how the initial N-silylation can be leveraged to achieve functionalization at both the C4 and C3 positions, leading to polyfunctionalized indole derivatives.

The following table summarizes representative examples of the synthesis of polyfunctionalized indole derivatives starting from or involving trimethylsilyl indole.

| Starting Material | Reagents | Product | Yield (%) | Reference |

| 1-(trimethylsilyl)indole | 1. Li, TMSCl; 2. 1,4-Benzoquinone | 1,4-bis(trimethylsilyl)indole | 55 | researchgate.net |

| 1,4-bis(trimethylsilyl)indole | MeOH | 4-(trimethylsilyl)indole | - | researchgate.net |

| 1-(tert-butyldimethylsilyl)indole | 1. t-BuLi; 2. EtI | 1-(tert-butyldimethylsilyl)-3-ethylindole | 96 | orgsyn.org |

Formation of Fused and Bridged Polyheterocyclic Structures

The indole nucleus can be annulated to form a variety of fused and bridged polyheterocyclic systems, which are prevalent in many biologically active alkaloids. This compound derivatives can serve as valuable precursors in the construction of these complex molecular architectures, particularly in intramolecular cyclization reactions.

One powerful method for the formation of fused ring systems is the intramolecular Heck reaction. nih.govmdpi.com This palladium-catalyzed reaction involves the coupling of an aryl or vinyl halide with an alkene within the same molecule. A suitably functionalized N-trimethylsilyl indole, for example, bearing an alkenyl chain with a halide, could be a potential substrate for an intramolecular Heck reaction to construct a fused carbocyclic or heterocyclic ring onto the indole core. The N-trimethylsilyl group would serve to protect the indole nitrogen during the palladium-catalyzed cyclization.

Another important reaction for the synthesis of fused indole systems, particularly β-carbolines, is the Pictet-Spengler reaction. nih.gov This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. While the classical Pictet-Spengler reaction starts with tryptophan or tryptamine (B22526) derivatives, the use of N-trimethylsilyl protected tryptamine derivatives could offer advantages in terms of solubility and reactivity in certain solvent systems. The TMS group can be subsequently removed to afford the final fused heterocyclic product. The synthesis of β-carboline alkaloids is an active area of research, with various methods being developed for the construction of the tricyclic core. uri.eduacs.orgpku.edu.cnnih.gov

The following table provides examples of reaction types that can be utilized for the formation of fused and bridged structures from appropriately substituted indole precursors, where N-trimethylsilyl protection could be strategically employed.

| Reaction Type | Description | Potential Application with TMS Indole |

| Intramolecular Heck Reaction | Palladium-catalyzed intramolecular coupling of an aryl/vinyl halide with an alkene. nih.govmdpi.com | Cyclization of an N-trimethylsilyl indole bearing an alkenyl halide side chain to form a fused ring system. |

| Pictet-Spengler Reaction | Condensation of a β-arylethylamine with a carbonyl compound followed by ring closure. nih.gov | Synthesis of tetrahydro-β-carbolines from N-trimethylsilyl tryptamine derivatives. |

| Intramolecular Radical Cyclization | Visible-light promoted cyclization of N-allyl-N-(2-halophenyl)acetamides. rsc.orgresearchgate.net | Potential for cyclization of appropriately substituted N-trimethylsilyl indole derivatives to form indolines. |

Derivatization and Further Synthetic Elaborations of Trimethylsilyl Indoles

Beyond its role in the construction of complex heterocyclic systems, this compound is a valuable substrate for further derivatization, allowing for the introduction of various functional groups onto the indole nucleus.

Halogenation Reactions of Silylated Indoles

The halogenation of indoles is a fundamental transformation in organic synthesis, providing precursors for a wide range of cross-coupling reactions and other functional group manipulations. The use of an N-trimethylsilyl protecting group can influence the regioselectivity of halogenation.

N-Halosuccinimides, such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), are commonly used reagents for the halogenation of indoles. rsc.orgnih.govrsc.orgresearchgate.net The reaction of N-protected indoles with these reagents can lead to halogenation at different positions of the indole ring, depending on the reaction conditions and the nature of the protecting group. For instance, the bromination of 1-(tert-butyldimethylsilyl)indole with NBS leads to the formation of 3-bromo-1-(tert-butyldimethylsilyl)indole. orgsyn.org This indicates that N-silylation directs the electrophilic bromination to the C3 position.

The regioselectivity of halogenation can be a complex issue, and in some cases, halogenation can occur on the benzene (B151609) ring of the indole nucleus. nih.gov However, the use of a silyl (B83357) protecting group on the nitrogen generally favors substitution on the pyrrole (B145914) ring. The resulting halo-silylated indoles are versatile intermediates for further synthetic transformations.

The following table summarizes typical halogenation reactions of indoles where N-silylation can be employed to direct the regioselectivity.

| Substrate | Halogenating Agent | Product | Reference |

| 1-(tert-butyldimethylsilyl)indole | N-Bromosuccinimide (NBS) | 3-Bromo-1-(tert-butyldimethylsilyl)indole | orgsyn.org |

| Indole | N-Chlorosuccinimide (NCS) | 3-Chloroindole | umn.edu |

| Indole | N-Iodosuccinimide (NIS) | 3-Iodoindole | nih.gov |

Protonolysis Transformations

A key feature of the trimethylsilyl group is its lability under specific conditions, allowing for its removal once it has served its purpose as a protecting or directing group. This deprotection step, often a protonolysis, regenerates the N-H bond of the indole.

The cleavage of the N-Si bond in 1-(trimethylsilyl)indole can be achieved under mild acidic or fluoride-mediated conditions. Treatment with acids such as hydrochloric acid can effectively remove the TMS group. researchgate.net Alternatively, fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), are highly effective for the desilylation of N-silyl compounds. researchgate.net The high affinity of fluoride for silicon drives the cleavage of the Si-N bond. researchgate.net

This facile deprotection is a crucial step in multi-step syntheses, allowing for the unmasking of the indole nitrogen for subsequent reactions or to yield the final target molecule. The mild conditions required for the removal of the TMS group make it compatible with a wide range of functional groups that might be present in the molecule.

The following table outlines common reagents used for the protonolysis (desilylation) of N-silylated indoles.

| Silylated Substrate | Reagent | Deprotected Product | Reference |

| N-silylated indole | Tetrabutylammonium fluoride (TBAF) | Indole | researchgate.net |

| N-silylated indole | Hydrochloric acid (HCl) | Indole | researchgate.net |

| N-tosylated indole | Cesium carbonate in THF-MeOH | Indole | researchgate.net |

Heck Reactions and Related Cross-Couplings for Functional Group Introduction

The introduction of functional groups into the indole nucleus is a cornerstone of synthetic organic chemistry, enabling the construction of complex molecules with diverse biological activities. Trimethylsilyl indoles have emerged as versatile platforms for such transformations, particularly in the realm of palladium-catalyzed cross-coupling reactions. While direct Heck reactions on the this compound core are not extensively documented, the strategic use of the trimethylsilyl group as a directing or activating moiety facilitates a range of powerful cross-coupling methodologies.

One notable application involves the conversion of trimethylsilyl indoles into more reactive intermediates suitable for cross-coupling. For instance, 2-trimethylsilyl indole can be efficiently boronated to furnish a 7-boroindole derivative. This transformation paves the way for subsequent Suzuki-Miyaura and Stille cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, and vinyl substituents at the C7-position of the indole ring. This two-step sequence, involving borylation followed by cross-coupling, highlights the utility of the trimethylsilyl group as a regiochemical handle to achieve selective functionalization at an otherwise less reactive position of the indole nucleus.

Furthermore, the synthesis of 2,3-disubstituted indoles can be achieved via a palladium-catalyzed annulation of internal alkynes. In this process, the resulting 2-silyl-substituted indoles are valuable intermediates that can undergo further synthetic manipulations, including halogenation and protonolysis, to generate a variety of substituted indoles. nih.govorganic-chemistry.org These halogenated indoles can then serve as substrates in a range of cross-coupling reactions, including the Heck, Suzuki, Sonogashira, and Stille reactions, thereby expanding the diversity of accessible indole derivatives.

The Sonogashira coupling has also been employed in the synthesis of 3-iodoindoles, which are versatile precursors for further functionalization. This synthesis involves the coupling of N,N-dialkyl-o-iodoanilines with terminal alkynes, including those bearing a trimethylsilyl group. The resulting 3-iodoindoles can then readily participate in subsequent palladium-catalyzed cross-coupling reactions to introduce a variety of substituents at the C3-position. wikipedia.org

A summary of representative cross-coupling reactions involving this compound derivatives is presented in the table below.

| Starting Material | Reaction Type | Key Transformation | Resulting Functionalization |

| 2-Trimethylsilyl indole | Borylation / Suzuki-Miyaura | Conversion to 7-boroindole followed by coupling | C7-Arylation / Vinylation |

| 2-Trimethylsilyl indole | Borylation / Stille | Conversion to 7-boroindole followed by coupling | C7-Alkylation / Arylation |

| 2-Silyl-substituted indoles | Halogenation / Cross-Coupling | Introduction of a halogen for subsequent coupling | Diverse C2- and C3-functionalization |

| Trimethylsilyl-substituted alkynes | Sonogashira Coupling | Synthesis of 3-iodoindoles | Precursors for C3-functionalization |

Carbonylative Functionalization to Incorporate Carbonyl Moieties